molecular formula C12H8Cl2F2N2S2 B2597138 6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline CAS No. 2470440-38-9

6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline

Cat. No.: B2597138
CAS No.: 2470440-38-9
M. Wt: 353.23
InChI Key: NQOUMHBIICXXQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline typically involves the formation of disulfide bonds between two aromatic amines. One common method includes the reaction of 2-amino-4-chloro-3-fluoroaniline with sulfur dichloride (S2Cl2) under controlled conditions to form the disulfide linkage . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline undergoes various types of chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.

    Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Halogen substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or peracids are commonly used oxidizing agents.

    Reduction: DTT and TCEP are frequently used reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted anilines or thiols.

Scientific Research Applications

6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying disulfide bond formation and cleavage.

    Biology: Investigated for its potential role in modulating protein-protein interactions through disulfide bond formation.

    Medicine: Explored for its potential use in developing therapeutic agents targeting diseases involving oxidative stress and disulfide bond dysregulation.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline involves the formation and cleavage of disulfide bonds. These bonds can modulate the activity of proteins by altering their conformation and stability. The compound may target specific cysteine residues in proteins, leading to changes in their function and interactions.

Comparison with Similar Compounds

Similar Compounds

    6,6’-Disulfanediylbis(3-chloro-2-fluoroaniline): Similar structure but lacks the amino group.

    2-Amino-4-chloro-6-nitrophenol: Contains similar halogen substituents but has a nitro group instead of a disulfide bond.

Uniqueness

6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline is unique due to its combination of disulfide bonds and halogen substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both amino and halogen groups allows for diverse chemical modifications and applications in various fields.

Biological Activity

6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline (CAS: 2470440-38-9) is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and as a modulator of various biochemical pathways. This article reviews its biological activity, focusing on its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a disulfide linkage and multiple halogen substitutions, which are known to influence its reactivity and biological interactions. The presence of the amino group enhances its potential for forming interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound was shown to inhibit histone deacetylase (HDAC) activity, leading to apoptosis in solid tumor cells with an IC50 value of 1.30 μM against HepG2 cells . This suggests that the disulfanyl moiety may enhance the compound's ability to interfere with cellular processes critical for tumor growth.

The proposed mechanism of action involves the modulation of signaling pathways associated with cell survival and proliferation. Compounds with similar structures have been reported to induce cell cycle arrest and promote apoptosis through the activation of caspases and other apoptotic markers . The fluorine substituents may also play a role in enhancing binding affinity to target proteins.

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. A notable study highlighted its effectiveness in reducing cell viability in breast cancer models, indicating a potential application in hormone receptor-positive breast cancer treatment.

In Vivo Studies

Animal model studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary results from xenograft models have shown that treatment with this compound leads to significant tumor reduction, suggesting its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 ValueMechanism of Action
AntiproliferativeHepG21.30 μMHDAC inhibition, apoptosis induction
AntitumorBreast Cancer ModelTBDCell cycle arrest, caspase activation
CytotoxicityVarious Tumor CellsTBDDisruption of signaling pathways

Properties

IUPAC Name

6-[(2-amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2F2N2S2/c13-5-1-3-7(11(17)9(5)15)19-20-8-4-2-6(14)10(16)12(8)18/h1-4H,17-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOUMHBIICXXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1SSC2=C(C(=C(C=C2)Cl)F)N)N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2F2N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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